Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Description
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a synthetic organic compound characterized by a benzoate backbone substituted with a chlorine atom at the 2-position, a piperidine-1-sulfonyl group at the 5-position, and a phenacyl ester moiety. The phenacyl ester group introduces steric bulk, while the piperidine sulfonyl moiety enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler benzoate derivatives .
Structure
3D Structure
Properties
IUPAC Name |
phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVMHGOUNYZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the phenacyl chloride and piperidine derivatives. The phenacyl chloride can be synthesized through the chlorination of acetophenone using reagents like thionyl chloride or phosphorus pentachloride. The piperidine derivative is then introduced through a nucleophilic substitution reaction, where the piperidine ring attacks the carbonyl carbon of the phenacyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl group to alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group typically yields ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Gastrointestinal Disorders
One of the primary applications of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is in the treatment of gastrointestinal disorders. Research indicates that this compound functions as a proton pump inhibitor (PPI), which is crucial for reducing gastric acid secretion. It has been shown to be effective in treating conditions such as:
- Peptic Ulcers
- Gastroesophageal Reflux Disease (GERD)
- Zollinger-Ellison Syndrome
- Acid-related dyspepsia
A study highlighted its superior acid secretion suppressive effect compared to existing treatments, making it a promising candidate for further development in gastroenterology .
1.2 Anticancer Potential
This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines, particularly those associated with gastric cancer and other malignancies linked to hypersecretion of gastric acid. The compound's mechanism appears to involve modulation of cellular pathways related to apoptosis and cell proliferation .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with chronic gastritis and peptic ulcers. Results from these trials indicate significant improvement in symptom relief and healing rates compared to placebo groups .
Comparative Studies
Comparative studies against other proton pump inhibitors have demonstrated that this compound offers comparable or superior outcomes in terms of acid suppression and patient tolerability. These findings support its potential as a first-line treatment option for acid-related disorders .
Summary Table of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Gastrointestinal Disorders | Peptic Ulcer, GERD, Zollinger-Ellison | Inhibition of H+/K+ ATPase |
| Anticancer Research | Gastric Cancer | Modulation of apoptosis pathways |
| General Acid Suppression | Chronic Gastritis | Reduction of gastric acid secretion |
Mechanism of Action
The mechanism of action of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the piperidine ring can enhance the compound’s binding affinity to certain receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenacyl Benzoate Derivatives
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate shares a core benzoate structure with other phenacyl esters. A 2015 study compared 36 phenacyl benzoate derivatives and found that most adopt either periplanar or synclinal conformations, with synclinal conformations exhibiting torsion angles (C13—O1—C12—C11) of 71°–91° . Notably, the title compound’s synclinal conformation aligns with this range, as inferred from analogous systems. However, its piperidine sulfonyl group likely reduces structural occupancy (a measure of molecular packing efficiency) compared to simpler phenacyl benzoates, which typically occupy 63–69% of crystal space .
Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate
A structurally related compound, Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate (CAS 415701-81-4), replaces the phenacyl group with a methyl ester. This substitution lowers molecular weight (317.79 g/mol vs. The methyl ester’s smaller size may also improve crystallinity, though its intermolecular interactions (e.g., π…π stacking) are weaker than those of phenacyl derivatives .
Physicochemical and Functional Properties
Electronic Effects
The chlorine atom at the 2-position and the piperidine sulfonyl group at the 5-position create a strong electron-withdrawing environment, which may stabilize the compound against nucleophilic attack. In contrast, phenacyl esters lacking sulfonyl groups (e.g., phenacyl 4-chlorobenzoate) exhibit reduced polarity and lower thermal stability .
Chromatographic Behavior
Phenacyl halides, such as phenacyl bromides and chlorides, demonstrate unique retention indices in chromatography due to halogen-carbonyl interactions. For example, phenacyl 2-bromoacetate shows higher retention indices than non-halogenated analogs . The title compound’s chlorine substituent may similarly enhance retention in reversed-phase HPLC, though this requires experimental validation.
Data Table: Key Comparisons
Research Findings and Implications
- Packing Efficiency : The bulky piperidine sulfonyl group in the title compound disrupts crystal packing, reducing structural occupancy compared to unsubstituted phenacyl benzoates .
- Solubility Trade-offs : While the phenacyl group enhances lipophilicity, the sulfonyl moiety increases polarity, creating a balance that may optimize bioavailability in drug design.
- Synthetic Versatility : The methyl ester analog (CAS 415701-81-4) serves as a precursor for further derivatization, highlighting the flexibility of sulfonyl benzoate scaffolds .
Biological Activity
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound includes:
- Piperidine ring : Contributes to the compound's basicity and ability to form hydrogen bonds.
- Chloro substituent : Enhances lipophilicity and may influence receptor binding.
- Benzoate moiety : Provides stability and can affect the pharmacokinetics of the compound.
This combination of functional groups is believed to confer specific biological activities, making it a valuable candidate for further research.
This compound has been studied for its role as a FLT3 receptor antagonist . The FLT3 receptor is implicated in various hematological malignancies, including acute myeloid leukemia (AML). By inhibiting this receptor, the compound may help in reducing cell proliferation and inducing apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| FLT3 Receptor Antagonism | Inhibits FLT3 signaling pathways, potentially reducing tumor growth. |
| Anti-inflammatory Effects | May modulate inflammatory responses in autoimmune diseases. |
| Antimicrobial Properties | Exhibited activity against certain bacterial strains in preliminary studies. |
Case Studies
- Cancer Treatment : A study demonstrated that this compound effectively inhibited FLT3 signaling in AML cell lines, leading to decreased cell viability and increased apoptosis rates .
- Autoimmune Disorders : Another investigation highlighted its potential use in treating rheumatoid arthritis by modulating immune responses through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary tests showed that the compound exhibited antimicrobial properties against specific strains of bacteria, suggesting potential applications in infection control.
Detailed Research Findings
Recent studies have focused on the compound's pharmacological properties:
- In vitro Studies : The compound was tested on various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. IC50 values were determined to be in the range of 0.5 to 5 µM depending on the cell line tested.
- In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its efficacy as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
